
Methyl 4-methyl-6-(piperazin-1-yl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-methyl-6-(piperazin-1-yl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a piperazine ring attached to a nicotinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-6-(piperazin-1-yl)nicotinate typically involves the reaction of 4-methyl-6-chloronicotinic acid with piperazine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dimethylformamide or dichloromethane. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy, are employed to ensure the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-methyl-6-(piperazin-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinate moiety.
Reduction: Reduced forms of the nicotinate ester.
Substitution: Substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-methyl-6-(piperazin-1-yl)nicotinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 4-methyl-6-(piperazin-1-yl)nicotinate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to enhance the binding affinity of the compound to these targets, leading to modulation of their activity. This can result in various biological effects, including changes in neurotransmitter levels and receptor activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6-(4-methyl-1-piperazinyl)nicotinate
- Methyl 4-methyl-6-(piperazin-1-yl)benzoate
- Methyl 4-methyl-6-(piperazin-1-yl)pyridine
Uniqueness
Methyl 4-methyl-6-(piperazin-1-yl)nicotinate is unique due to its specific structural features, such as the presence of both a nicotinate and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H17N3O2 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
methyl 4-methyl-6-piperazin-1-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H17N3O2/c1-9-7-11(15-5-3-13-4-6-15)14-8-10(9)12(16)17-2/h7-8,13H,3-6H2,1-2H3 |
InChI-Schlüssel |
WEHIWNQBISSZRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C(=O)OC)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


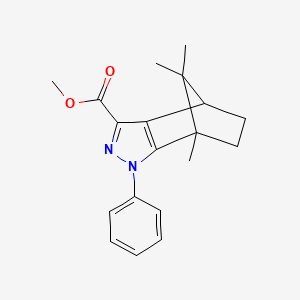

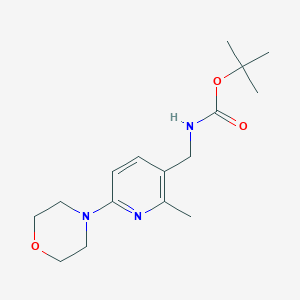
![2-Bromo-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11792187.png)
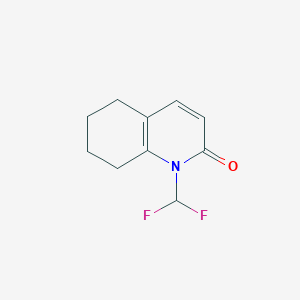
![2-Chloro-4-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11792198.png)
![2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11792200.png)
![Methyl 4-cyclopropyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11792203.png)
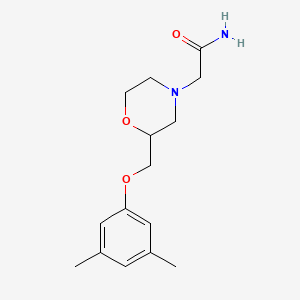

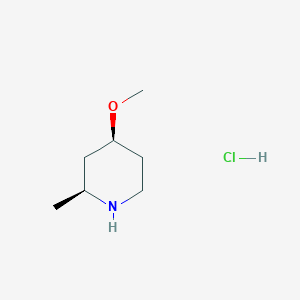
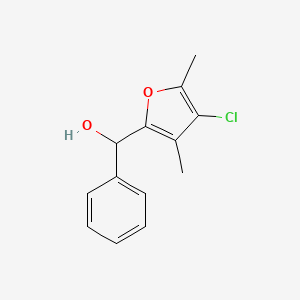
![2-(4-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11792231.png)

